BenchChemオンラインストアへようこそ!

GW4869

nSMase2 inhibition Ceramide signaling Exosome biogenesis

Choose GW4869 dihydrochloride hydrate as your definitive nSMase2 inhibitor. Its noncompetitive mechanism ensures reliable, substrate-independent inhibition for reproducible exosome and ceramide pathway research. With >150-fold selectivity over acid sphingomyelinase, it provides a clean experimental window. This well-characterized standard is essential for benchmarking new inhibitors and validating in vivo target engagement.

Molecular Formula C30H32Cl2N6O3
Molecular Weight 595.5 g/mol
Cat. No. B8055919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW4869
Molecular FormulaC30H32Cl2N6O3
Molecular Weight595.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.O.Cl.Cl
InChIInChI=1S/C30H28N6O2.2ClH.H2O/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H;1H2/b15-5+,16-6+;;;
InChIKeyDKFSVQGRETYFBG-ZAKYHKHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW4869 Dihydrochloride Hydrate – A Benchmark Selective Neutral Sphingomyelinase 2 (nSMase2) Inhibitor for Exosome and Ceramide Research


GW4869 dihydrochloride hydrate ((E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride) is a symmetric bis-cinnamamide derivative featuring two imidazoline moieties . It is widely recognized as the prototypical pharmacological inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme responsible for the hydrolysis of sphingomyelin to ceramide, a process central to exosome biogenesis and inflammatory signaling . This compound is a noncompetitive inhibitor with a well-characterized inhibitory profile, making it an essential tool for dissecting nSMase2-dependent pathways in vitro and in vivo, and serves as a critical reference standard for the development of next-generation nSMase2 inhibitors .

GW4869 Dihydrochloride Hydrate: Why In-Class nSMase Inhibitors Cannot Be Interchanged


The term 'nSMase inhibitor' encompasses a chemically diverse group of compounds with distinct mechanisms of action (e.g., noncompetitive vs. uncompetitive), selectivity profiles (e.g., nSMase2 vs. aSMase), and target engagement (e.g., Mg2+-dependent vs. -independent activity). Substituting GW4869 dihydrochloride hydrate with a generic alternative like Cambinol, DPTIP, or D609 without rigorous experimental validation introduces critical confounding variables . For instance, Cambinol, while also an nSMase2 inhibitor, acts via an uncompetitive mechanism and possesses superior aqueous solubility, which can drastically alter its effective concentration and target engagement in cellular assays compared to the poorly soluble, noncompetitive GW4869 . Conversely, compounds like D609 primarily target sphingomyelin synthase (SMS) and only weakly inhibit nSMase, leading to opposite effects on ceramide levels . The quantitative differentiation detailed below is essential for ensuring experimental reproducibility and for making informed procurement decisions in drug discovery and basic research .

GW4869 Dihydrochloride Hydrate: Quantitative Comparative Evidence for Scientific Selection


Target Potency: GW4869's Noncompetitive nSMase2 Inhibition vs. Prototype nSMase2 Inhibitor Cambinol

GW4869 is a noncompetitive inhibitor of neutral sphingomyelinase (N-SMase) with a reported IC50 of 1 µM against the rat brain enzyme . In a direct head-to-head comparison of nSMase2 inhibitors, the uncompetitive inhibitor Cambinol exhibited a Ki of 7 µM (IC50 = 5 ± 1 µM) against human nSMase2 . This demonstrates that GW4869 is approximately 5-fold more potent than Cambinol in inhibiting the target enzyme .

nSMase2 inhibition Ceramide signaling Exosome biogenesis Enzyme kinetics

Mechanism of Inhibition: Noncompetitive (GW4869) vs. Uncompetitive (Cambinol) Modulation of nSMase2

GW4869 functions as a noncompetitive inhibitor of nSMase2, binding to an allosteric site distinct from the substrate-binding pocket . In contrast, Cambinol is characterized as an uncompetitive inhibitor that binds specifically to the enzyme-substrate complex, targeting the DK-switch in the active site . This fundamental mechanistic difference means that GW4869's inhibitory effect is independent of substrate concentration, whereas Cambinol's efficacy increases with higher substrate levels .

Enzyme kinetics nSMase2 mechanism Inhibitor binding mode Allosteric regulation

Isoform Selectivity: GW4869's >150-fold Selectivity for nSMase over Acid Sphingomyelinase (aSMase) vs. D609's Broader Lipid Enzyme Profile

GW4869 demonstrates high selectivity for neutral sphingomyelinase (N-SMase), showing no inhibition of acid sphingomyelinase (aSMase) at concentrations up to at least 150 µM, which is >150-fold higher than its IC50 for nSMase . In contrast, the commonly cited alternative inhibitor D609 (tricyclodecan-9-yl-xanthogenate) has a broader profile, acting as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with a Ki of 6.4 µM and also inhibiting sphingomyelin synthase (SMS) . This lack of specificity makes D609 unsuitable for studies focused on isolating the function of nSMase2 .

Isoform selectivity Sphingolipid metabolism Off-target effects aSMase

In Vivo Functional Engagement: Quantified Tumor Metabolic Suppression by GW4869 vs. Poor In Vivo Profile of DPTIP

GW4869 has demonstrated quantifiable in vivo target engagement and functional effects. In a glioblastoma model, treatment with GW4869 resulted in a significant 28.0% reduction in tumor ¹⁸F-FDG uptake (P < 0.01) as measured by PET imaging, which correlated strongly with in vitro IC50 reduction . While the potent nSMase2 inhibitor DPTIP exhibits a superior in vitro IC50 (30 nM), it suffers from poor pharmacokinetics, including low oral bioavailability (<5%) and a short half-life (t1/2 ≤ 0.5 h), necessitating prodrug or nanoparticle formulations for in vivo use . This highlights GW4869 as a validated, albeit less potent, in vivo tool compound with a well-documented pharmacodynamic readout.

In vivo pharmacology Tumor metabolism FDG-PET imaging nSMase2

GW4869 Dihydrochloride Hydrate: Optimal Research Application Scenarios Based on Quantitative Differentiation


Functional Dissection of nSMase2-Dependent Exosome Biogenesis

For studies requiring the specific and well-characterized inhibition of exosome release without confounding effects on other lipid pathways, GW4869 is the preferred tool. Its noncompetitive mechanism ensures consistent inhibition independent of substrate fluctuations, and its >150-fold selectivity over acid sphingomyelinase (aSMase) provides a clean experimental window . This makes it ideal for experiments where the goal is to establish a direct, causative link between nSMase2 activity and exosome-mediated cellular communication, as its effects are more precisely attributable to its target than those of multi-target agents like D609 .

Validation of In Vivo nSMase2 Target Engagement in Oncology Models

GW4869 serves as a critical reference compound for validating in vivo target engagement of nSMase2. While more potent inhibitors like DPTIP exist, their poor pharmacokinetic properties require formulation strategies for in vivo use, introducing additional variables . GW4869, despite its lower potency, has a well-documented in vivo pharmacodynamic signature, such as the 28.0% reduction in tumor ¹⁸F-FDG uptake in glioblastoma models, providing a benchmark against which the efficacy of next-generation, orally bioavailable nSMase2 inhibitors can be measured .

Use as a Control in Studies Characterizing Novel nSMase2 Inhibitors

In drug discovery programs focused on developing new nSMase2 inhibitors, GW4869 is an indispensable positive control. Its well-defined inhibitory profile (IC50 = 1 µM, noncompetitive) and extensive publication record provide a robust baseline for benchmarking the potency, mechanism, and selectivity of new chemical entities . Direct comparison to GW4869 in parallel assays allows for a meaningful assessment of whether a new compound offers tangible advantages in potency (e.g., DPTIP's 30 nM IC50) or other drug-like properties (e.g., Cambinol's improved solubility) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW4869

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.